1-(Methoxycarbonyl)piperidine-2-carboxylic acid
Overview
Description
1-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that is part of the piperidine family, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. The methoxycarbonyl group attached to the piperidine ring indicates the presence of an ester functional group, which is derived from methanol and a carboxylic acid.
Synthesis Analysis
The synthesis of related piperidine compounds has been explored in several studies. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a series of reactions including asymmetric allylboration, aminocyclization, and carbamation . Another study reported the synthesis of a tritium-labeled piperidinecarboxylic acid derivative, which involved a two-step synthesis starting from a specific ethyl piperidine-3-carboxylate and [3H]methyliodide, followed by hydrolysis . Additionally, a method for regioselective introduction of a bis(methoxycarbonyl)methyl group into the piperidine skeleton was developed, which involved electrochemical oxidation of carbamates .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex and is often determined using various spectroscopic techniques. For example, the crystal structure of a nitrogenous compound containing a piperazine moiety attached to a pyridine-3-carboxylic acid was confirmed by X-ray diffraction, and the optimal molecular structure was determined by density functional theory (DFT) calculations . This highlights the importance of advanced analytical methods in understanding the molecular structure of piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, involved acylation, sulfonation, and substitution reactions starting from piperidin-4-ylmethanol . The reactivity of these compounds is influenced by the substituents on the piperidine ring, which can lead to different reaction pathways and products.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as methoxycarbonyl groups can affect the compound's solubility, boiling point, and stability. The electrochemical properties of certain piperidine derivatives, such as nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, have been investigated, revealing insights into their oxidation behavior . Additionally, the supramolecular organization in crystals of piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid was determined by X-ray crystallography, showing preferences for certain arene interactions .
Scientific Research Applications
Chemical Synthesis and Modification
1-(Methoxycarbonyl)piperidine-2-carboxylic acid is utilized in various chemical synthesis processes. Matsumura et al. (1996) developed a method for introducing a bis(methoxycarbonyl)-methyl group into the piperidine skeleton, which is crucial for preparing cis- and trans-2,4-disubstituted piperidines (Matsumura et al., 1996). Similarly, Nurdinov et al. (1993) reported on the reduction of N-alkoxycarbonyl derivatives of alpha-iminocarboxylic acids, contributing to the development of various heterocyclic compounds (Nurdinov et al., 1993).
Medicinal Chemistry and Drug Synthesis
This compound plays a significant role in medicinal chemistry, particularly in drug synthesis. Magano et al. (2014) utilized it in the synthesis of oxindole, an important compound in medicinal chemistry (Magano et al., 2014). Takahata et al. (2006) described its use in synthesizing trans-2,6-disubstituted piperidine-related alkaloids, which are valuable in the development of novel pharmaceuticals (Takahata et al., 2006).
Catalysis and Reaction Mechanisms
The compound is also significant in understanding catalysis and reaction mechanisms. Takács et al. (2014) discussed the use of alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, highlighting its role in catalytic processes (Takács et al., 2014).
Biochemical and Physicochemical Studies
In the field of biochemistry and physical chemistry, Krauze et al. (2004) explored its use in the study of cardiovascular activity and electrochemical oxidation of certain compounds (Krauze et al., 2004). Bernasconi et al. (2003) investigated the kinetic and thermodynamic acidities of related compounds, providing insights into chemical properties and reactions (Bernasconi et al., 2003).
Antimicrobial Research
Patel et al. (2011) synthesized new pyridine derivatives using 1-(Methoxycarbonyl)piperidine-2-carboxylic acid and evaluated their antimicrobial activities, contributing to the development of new antimicrobial agents (Patel et al., 2011).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Methoxycarbonyl)piperidine-2-carboxylic acid”, is an important task of modern organic chemistry .
properties
IUPAC Name |
1-methoxycarbonylpiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)9-5-3-2-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIPRBDFGPUWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458682 | |
Record name | 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxycarbonyl)piperidine-2-carboxylic acid | |
CAS RN |
134902-40-2 | |
Record name | 1-(METHOXYCARBONYL)PIPERIDINE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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